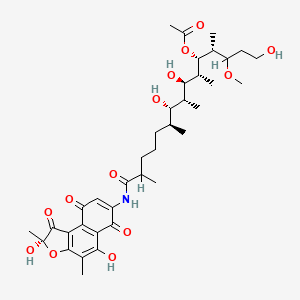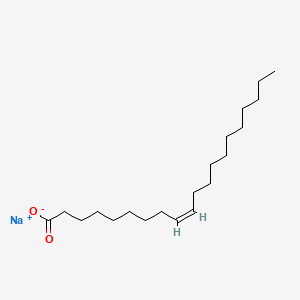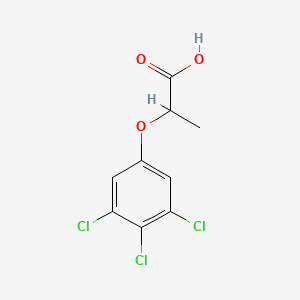
2-(3,4,5-Trichlorophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trichlorophenoxy)propanoic acid, also known as fenoprop or Silvex, is an organic compound with the chemical formula C9H7Cl3O3. It is a phenoxy herbicide and a plant growth regulator. This compound is an analog of 2,4,5-trichlorophenoxyacetic acid, where the acetic acid side chain is replaced with a propanoic acid group .
Métodos De Preparación
2-(3,4,5-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 3,4,5-trichlorophenol with propanoic acid under high-temperature conditions. The reaction typically involves the use of a strong acid catalyst to facilitate the esterification process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
2-(3,4,5-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution.
Aplicaciones Científicas De Investigación
2-(3,4,5-Trichlorophenoxy)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trichlorophenoxy)propanoic acid involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . The compound targets the auxin receptors in plants, disrupting normal growth processes and causing abnormal cell elongation and division .
Comparación Con Compuestos Similares
2-(3,4,5-Trichlorophenoxy)propanoic acid is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). it is unique due to the presence of an additional methyl group, which creates a chiral center in the molecule. This chiral center contributes to its specific biological activity, particularly in the (2R)-isomer . Similar compounds include:
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
Propiedades
Número CAS |
949-60-0 |
|---|---|
Fórmula molecular |
C9H7Cl3O3 |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
2-(3,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-5-2-6(10)8(12)7(11)3-5/h2-4H,1H3,(H,13,14) |
Clave InChI |
JMWCQMWRGTXVBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


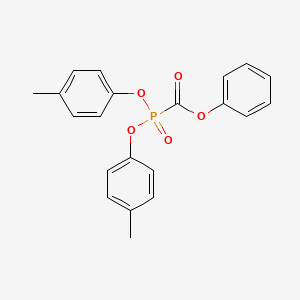
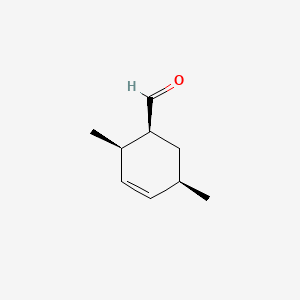
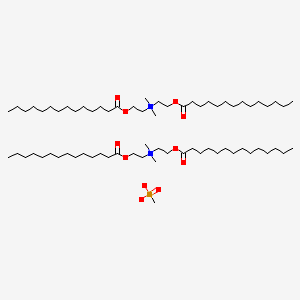
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
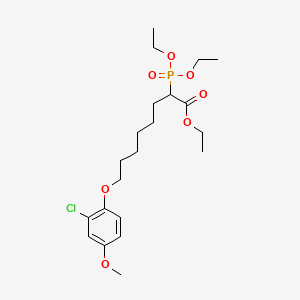
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)

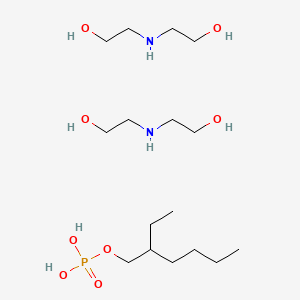
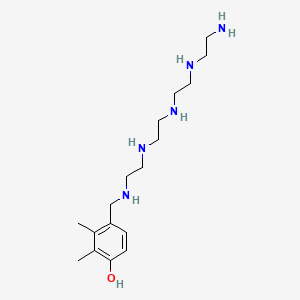
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)

